molecular formula C18H18O3S B1265955 Amberlyst(R) 15 CAS No. 39389-20-3

Amberlyst(R) 15

Cat. No.: B1265955
CAS No.: 39389-20-3
M. Wt: 314.4 g/mol
InChI Key: SIWVGXQOXWGJCI-UHFFFAOYSA-N
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Description

Amberlyst(R) 15 is a type of polymeric benzenesulfonic acid. It is formed by the condensation of two monomers, ethylbenzene and diethenylbenzene, with a sulfonic acid group. This compound is widely used in various industries, including food, pharmaceutical, and cosmetic industries. It is also used in the manufacture of products such as detergents, paints, and coatings.

Scientific Research Applications

Amberlyst(R) 15 has several scientific research applications:

    Thermoelectric Applications: When doped in poly(3,4-ethylenedioxythiophene), it shows significant improvements in thermoelectric properties.

    Electrocatalysis: Effective dopant in conducting polymer films for electrocatalysis.

    Polymer Synthesis and Characterization: Used in the synthesis of various polymers and chemical transformations.

    Coordination Polymers and Catalysis: Important in the synthesis of organosilver(I) coordination polymers.

    Polymeric Catalysis: Used in the copolymerization of acrylates with ethene.

Safety and Hazards

BSEPDB is classified as an eye irritant (Category 2). It causes serious eye irritation. Protective measures include wearing protective gloves, clothing, and eye/face protection. In case of eye contact, rinse cautiously with water for several minutes. If eye irritation persists, seek medical advice/attention .

Biochemical Analysis

Biochemical Properties

Benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene, plays a significant role in biochemical reactions due to its strong acidic nature. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions such as esterification, transesterification, and alkylation . The compound’s acidic groups can form ionic bonds with basic amino acid residues in proteins, altering their structure and function. Additionally, it can act as a catalyst in biochemical reactions, enhancing the reaction rates without being consumed in the process .

Cellular Effects

Benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene, influences various cellular processes. Its strong acidic nature can disrupt cell membranes, leading to changes in cell permeability and ion transport. This compound can also affect cell signaling pathways by interacting with membrane-bound receptors and enzymes, altering gene expression and cellular metabolism . For instance, it can inhibit or activate specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene, involves its interaction with biomolecules at the molecular level. The compound’s acidic groups can bind to basic residues in enzymes, leading to enzyme inhibition or activation . This binding can alter the enzyme’s conformation, affecting its catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene, can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to the compound can lead to changes in cell viability, proliferation, and differentiation . Additionally, the compound’s stability can affect its catalytic activity, with degradation products potentially exhibiting different biochemical properties.

Dosage Effects in Animal Models

The effects of benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene, vary with different dosages in animal models. At low doses, the compound may enhance specific biochemical reactions without causing significant toxicity . At high doses, it can exhibit toxic effects, such as disrupting cellular membranes and inhibiting essential enzymes. Threshold effects may also be observed, where the compound’s effects become more pronounced beyond a certain concentration .

Metabolic Pathways

Benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene, is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, the compound can act as a catalyst in metabolic reactions, enhancing the conversion of substrates to products. Additionally, it can affect the levels of specific metabolites by altering enzyme activity and gene expression .

Transport and Distribution

Within cells and tissues, benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene, is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . The compound’s acidic groups can facilitate its binding to specific cellular compartments, affecting its distribution within the cell. Additionally, its interaction with transporters can influence its uptake and efflux from cells .

Subcellular Localization

The subcellular localization of benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene, is influenced by its chemical properties and interactions with biomolecules. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the lysosomes, where its acidic nature can contribute to the organelle’s function. Additionally, its interaction with specific proteins can influence its activity and function within different cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene involves the polymerization of ethylbenzene and diethenylbenzene in the presence of a sulfonic acid group. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired polymeric structure.

Industrial Production Methods

Industrial production of this compound often involves large-scale polymerization reactors where the monomers are mixed and polymerized under specific conditions. The process may include steps such as purification and drying to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

Amberlyst(R) 15 undergoes various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized under certain conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

    Esterification: The sulfonic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Reagents such as halogens and nitrating agents are used for electrophilic substitution.

    Esterification: Alcohols and acid catalysts are used for esterification reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the sulfonic acid group.

    Substitution: Substituted aromatic compounds.

    Esterification: Esters of benzenesulfonic acid.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid, polymer with ethylbenzene: Similar structure but different monomer composition.

    Benzenesulfonic acid, polymer with styrene: Similar sulfonic acid group but different aromatic monomer.

Uniqueness

Amberlyst(R) 15 is unique due to its specific combination of monomers and the presence of a sulfonic acid group. This combination provides distinct properties such as enhanced thermoelectric performance and electrocatalytic activity.

Properties

IUPAC Name

1,2-bis(ethenyl)benzene;2-ethenylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10.C8H8O3S/c1-3-9-7-5-6-8-10(9)4-2;1-2-7-5-3-4-6-8(7)12(9,10)11/h3-8H,1-2H2;2-6H,1H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWVGXQOXWGJCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC=C1C=C.C=CC1=CC=CC=C1S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90960068
Record name 2-Ethenylbenzene-1-sulfonic acid--1,2-diethenylbenzene (1/1)
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Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellow pellets; [Sigma-Aldrich MSDS]
Record name Benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene
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CAS No.

39389-20-3
Record name Benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene
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Record name 2-Ethenylbenzene-1-sulfonic acid--1,2-diethenylbenzene (1/1)
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Record name Benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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